molecular formula C21H38O2 B025751 Allyl oleate CAS No. 19855-52-8

Allyl oleate

Cat. No. B025751
CAS RN: 19855-52-8
M. Wt: 322.5 g/mol
InChI Key: SOAVQBSGNVIIEI-QXMHVHEDSA-N
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Description

Allyl oleate is a chemical compound that belongs to the class of esters. It is a colorless liquid with a fruity odor and is commonly used in the food industry as a flavoring agent. However, allyl oleate has also been found to have potential applications in scientific research due to its unique properties.

Mechanism Of Action

The mechanism of action of allyl oleate is not fully understood, but it is believed to work by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species.

Biochemical And Physiological Effects

Allyl oleate has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, improve insulin sensitivity, and protect against liver damage.

Advantages And Limitations For Lab Experiments

One advantage of using allyl oleate in lab experiments is that it is relatively easy to synthesize and is readily available. However, one limitation is that it may not be suitable for all types of experiments and may require further testing to determine its efficacy.

Future Directions

There are several potential future directions for research on allyl oleate. One area of interest is its potential as a treatment for inflammatory diseases such as arthritis and inflammatory bowel disease. Another area of interest is its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress in the brain. Additionally, further research is needed to fully understand the mechanism of action of allyl oleate and its potential applications in other areas of scientific research.

Synthesis Methods

Allyl oleate can be synthesized by the reaction of oleic acid with allyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of allyl oleate and water.

Scientific Research Applications

Allyl oleate has been found to have potential applications in scientific research, particularly in the field of biochemistry. It has been shown to have anti-inflammatory and antioxidant properties, making it useful in the treatment of various diseases.

properties

CAS RN

19855-52-8

Product Name

Allyl oleate

Molecular Formula

C21H38O2

Molecular Weight

322.5 g/mol

IUPAC Name

prop-2-enyl (Z)-octadec-9-enoate

InChI

InChI=1S/C21H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h4,11-12H,2-3,5-10,13-20H2,1H3/b12-11-

InChI Key

SOAVQBSGNVIIEI-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC=C

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC=C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC=C

Other CAS RN

19855-52-8

Origin of Product

United States

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